Iriflophenone-3-C-beta-flucoside

Description

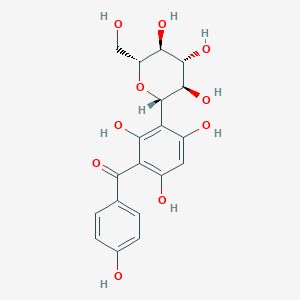

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904231 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104669-02-5 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Iriflophenone-3-C-beta-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iriflophenone-3-C-beta-glucoside is a naturally occurring benzophenone C-glucoside found in various plant species, including those of the genera Aquilaria, Cyclopia, and Dryopteris.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and notably, anti-diabetic properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Iriflophenone-3-C-beta-glucoside, detailed experimental protocols for their determination, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Properties

| Property | Value | Source |

| IUPAC Name | (1S)-1,5-anhydro-1-[2,4,6-trihydroxy-3-(4-hydroxybenzoyl)phenyl]-D-glucitol | N/A |

| Synonyms | Iriflophenone 3-C-glucoside, Iriflophenone 3-C-β-D-glucopyranoside | [3] |

| CAS Number | 104669-02-5 | [3] |

| Appearance | Off-white to light yellow solid/crystalline powder | [3] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Iriflophenone-3-C-beta-glucoside. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.

| Property | Value | Method | Source |

| Molecular Formula | C₁₉H₂₀O₁₀ | - | [3] |

| Molecular Weight | 408.36 g/mol | - | [3] |

| Melting Point | 272.66-278.08 °C | Experimental | [4] |

| Boiling Point | 669.9 ± 55.0 °C | Predicted | N/A |

| Density | 1.680 ± 0.06 g/cm³ | Predicted | N/A |

| pKa | 7.04 ± 0.50 | Predicted | N/A |

Solubility Profile

The solubility of Iriflophenone-3-C-beta-glucoside is a critical parameter for its biological activity and formulation.

| Solvent | Solubility | Concentration | Method | Source |

| DMSO | Soluble | 11 mg/mL | Experimental | [5] |

| Methanol | Soluble | Not specified | N/A | N/A |

| Water | Soluble | Not specified | N/A | N/A |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | 6.12 mM | Experimental | [3] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 6.12 mM | Experimental | [3] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 6.12 mM | Experimental | [3] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical and biological properties of Iriflophenone-3-C-beta-glucoside.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of Iriflophenone-3-C-beta-glucoside using a standard capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination using the Capillary Method.

Procedure:

-

Sample Preparation: Ensure the Iriflophenone-3-C-beta-glucoside sample is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the block rapidly to about 20°C below this temperature.

-

Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

-

Observation: Observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of Iriflophenone-3-C-beta-glucoside in water.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Procedure:

-

Sample Preparation: Add an excess amount of solid Iriflophenone-3-C-beta-glucoside to a known volume of distilled water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of Iriflophenone-3-C-beta-glucoside in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of pKa (Potentiometric Titration)

This protocol provides a general method for determining the acid dissociation constant (pKa) of a flavonoid-like compound such as Iriflophenone-3-C-beta-glucoside using potentiometric titration.

Procedure:

-

Solution Preparation: Prepare a standard solution of Iriflophenone-3-C-beta-glucoside of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water-cosolvent mixture if aqueous solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acidic functional groups have been neutralized.

Signaling Pathways and Mechanism of Action

Iriflophenone-3-C-beta-glucoside exerts its biological effects through various mechanisms, with its anti-diabetic properties being the most studied.

Anti-Diabetic Activity

The anti-diabetic effects of Iriflophenone-3-C-beta-glucoside are primarily attributed to its influence on glucose metabolism. One of the key pathways implicated is the AMP-activated protein kinase (AMPK) signaling pathway.[6]

AMPK Signaling Pathway Activation by Iriflophenone-3-C-beta-glucoside

Caption: Proposed mechanism of Iriflophenone-3-C-beta-glucoside in modulating glucose and lipid metabolism via the AMPK signaling pathway.

Iriflophenone-3-C-beta-glucoside is believed to activate AMPK, a central regulator of cellular energy homeostasis. This activation leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in insulin-sensitive tissues like muscle and adipose tissue, thereby enhancing glucose uptake from the bloodstream.[4][7]

Furthermore, activated AMPK is known to down-regulate the expression of key lipogenic enzymes.[6] This includes the sterol regulatory element-binding protein 1c (SREBP-1c), which is a master transcriptional regulator of fatty acid synthesis.[8] By inhibiting SREBP-1c, Iriflophenone-3-C-beta-glucoside can subsequently reduce the expression of its downstream targets, such as fatty acid synthase (FAS) and hormone-sensitive lipase (HSL), leading to decreased lipogenesis.[6]

Other Biological Activities

-

α-Glucosidase Inhibition: Iriflophenone-3-C-beta-glucoside has been shown to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates in the intestine. This action slows down glucose absorption and contributes to its anti-hyperglycemic effect.[1][2]

-

Antioxidant Activity: The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related conditions.[1]

-

Antimicrobial Activity: Studies have demonstrated the antibacterial potential of Iriflophenone-3-C-beta-glucoside against various bacterial strains.[2][9]

-

Anti-inflammatory Activity: It has also been reported to possess anti-inflammatory properties, suggesting its potential in managing inflammatory disorders.[1][2]

Conclusion

Iriflophenone-3-C-beta-glucoside is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. This technical guide has provided a summary of its key physicochemical properties and outlined standardized protocols for their determination. The elucidation of its role in the AMPK signaling pathway offers a molecular basis for its anti-diabetic effects. Further research, particularly to obtain more experimentally verified physicochemical data and to fully delineate its mechanisms of action, will be crucial for unlocking its full therapeutic potential.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iriflophenone 3-C-glucoside | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin activates the rat sterol-regulatory-element-binding protein 1c (SREBP-1c) promoter through the combinatorial actions of SREBP, LXR, Sp-1 and NF-Y cis-acting elements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to Iriflophenone-3-C-β-glucoside

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Elucidation of the Structure and Spectral Characteristics of Iriflophenone-3-C-β-glucoside.

Iriflophenone-3-C-β-glucoside, a C-glycosylbenzophenone, is a naturally occurring phenolic compound found in a variety of plant species, including those of the genera Aquilaria, Mangifera, and Dryopteris.[1][2][3] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, and potential antidiabetic properties. This technical guide provides a detailed overview of the structural elucidation and spectral data of Iriflophenone-3-C-β-glucoside, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Molecular Structure and Properties

Iriflophenone-3-C-β-glucoside possesses the molecular formula C₁₉H₂₀O₁₀ and a molecular weight of 408.36 g/mol . The core structure consists of a benzophenone skeleton, specifically a 2,4,6-trihydroxyphenyl group, linked to a 4-hydroxyphenyl group via a carbonyl bridge. A β-D-glucopyranosyl moiety is attached to the C-3 position of the 2,4,6-trihydroxyphenyl ring through a carbon-carbon bond, a defining feature of C-glycosides.

Caption: Chemical Structure of Iriflophenone-3-C-β-glucoside.

Spectral Data

The structural elucidation of Iriflophenone-3-C-β-glucoside is primarily achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key tool for determining the molecular weight of Iriflophenone-3-C-β-glucoside.

| Ion | Observed m/z | Calculated m/z | Formula |

| [M+H]⁺ | 409 | 409.1135 | C₁₉H₂₁O₁₀⁺ |

| [M+Na]⁺ | 431.0923 | 431.0954 | C₁₉H₂₀NaO₁₀⁺ |

Table 1: Mass Spectrometry Data for Iriflophenone-3-C-β-glucoside.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are indispensable for the complete structural assignment of Iriflophenone-3-C-β-glucoside. The data presented below were typically acquired in deuterated acetone (acetone-d₆).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 5.99 | s | |

| H-2', H-6' | 7.65 | d | 8.7 |

| H-3', H-5' | 6.85 | d | 8.7 |

| H-1'' (anomeric) | 4.92 | d | 9.75 |

| H-2'' | 3.7 | m | |

| H-3'' | 3.6 | m | |

| H-4'' | ~3.4-3.5 | m | |

| H-5'' | 3.46 | m | |

| H-6''a, H-6''b | 3.84 | d | 3.27 |

Table 2: ¹H NMR Spectral Data of Iriflophenone-3-C-β-glucoside (in acetone-d₆).

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 104.6 |

| C-2 | 160.57 |

| C-3 | 96.82 |

| C-4 | 162.54 |

| C-5 | 106.72 |

| C-6 | 162.03 |

| C-7 (C=O) | 197.9 |

| C-1' | 133.21 |

| C-2', C-6' | 132.57 |

| C-3', C-5' | 115.28 |

| C-4' | 161.34 |

| C-1'' (anomeric) | 76.58 |

| C-2'' | 74.46 |

| C-3'' | 79.25 |

| C-4'' | 70.55 |

| C-5'' | 82.09 |

| C-6'' | 61.66 |

Table 3: ¹³C NMR Spectral Data of Iriflophenone-3-C-β-glucoside (in acetone-d₆).

Experimental Protocols

Isolation of Iriflophenone-3-C-β-glucoside

A general procedure for the isolation of Iriflophenone-3-C-β-glucoside from plant material involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., leaves of Aquilaria sinensis) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The methanol extract, which typically contains the glycosidic compounds, is subjected to column chromatography on silica gel.

-

Purification: The fractions containing Iriflophenone-3-C-β-glucoside are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in a deuterated solvent such as acetone-d₆ or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

-

Mass Spectrometry: ESI-MS is performed on a mass spectrometer coupled with a liquid chromatography system. The analysis is typically carried out in both positive and negative ion modes.

Structure Elucidation Workflow

The definitive structure of Iriflophenone-3-C-β-glucoside is established through the careful analysis and integration of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for its structure elucidation.

References

Natural Plant Sources of Iriflophenone-3-C-beta-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of Iriflophenone-3-C-beta-glucoside, a benzophenone derivative with significant pharmacological potential. The document details its quantitative occurrence, methodologies for its isolation and analysis, and its known biological signaling pathways.

Introduction

Iriflophenone-3-C-beta-glucoside is a C-glycosylated benzophenone that has garnered interest in the scientific community for its diverse biological activities, including antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[1] Its natural occurrence in a variety of plant species makes it a promising candidate for the development of new therapeutics and nutraceuticals. This guide aims to be a comprehensive resource for professionals involved in the research and development of natural products.

Natural Plant Sources and Quantitative Data

Iriflophenone-3-C-beta-glucoside has been identified in several plant families. The primary sources reported in the literature are summarized in the table below, with quantitative data where available. It is important to note that the concentration of this compound can vary depending on the plant part, age of the plant, geographical location, and the extraction method used.

| Plant Species | Family | Plant Part | Quantitative Data | Reference(s) |

| Aquilaria sinensis | Thymelaeaceae | Leaves | 3.17% of the methanolic extract | [2] |

| Aquilaria crassna | Thymelaeaceae | Young Leaves | 39.9 mg/g of dry weight | |

| Aquilaria malaccensis | Thymelaeaceae | Not Specified | Presence confirmed | [1] |

| Cyclopia genistoides | Fabaceae | Leaves & Stems | 1.222 g/100 g of soluble solids (unfermented) | [1] |

| Mangifera indica | Anacardiaceae | Red Leaves | 4.218 mg/mL of extract | [3] |

| Dryopteris ramosa | Dryopteridaceae | Whole Plant | 39.15 mg isolated from an aqueous fraction of 450 g of dry plant material | [4] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of Iriflophenone-3-C-beta-glucoside from plant materials.

Extraction and Isolation from Dryopteris ramosa

This protocol describes a typical procedure for the isolation of Iriflophenone-3-C-beta-glucoside from the aqueous fraction of a methanolic extract of Dryopteris ramosa.[4]

-

Extraction:

-

Air-dry and powder the plant material.

-

Perform cold maceration with methanol to obtain a crude methanolic extract (CME).

-

Evaporate the solvent under reduced pressure to yield the CME.

-

-

Fractionation:

-

Suspend the CME in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield respective fractions and a final aqueous fraction.

-

-

Isolation from Aqueous Fraction:

-

Subject the aqueous fraction to column chromatography on a Sephadex LH-20 column.

-

Further purify the resulting fractions using Medium Pressure Liquid Chromatography (MPLC) on a silica gel 60 column.

-

Achieve final purification by preparative Thin Layer Chromatography (TLC) to obtain pure Iriflophenone-3-C-beta-glucoside.

-

Workflow for the isolation of Iriflophenone-3-C-beta-glucoside.

High-Performance Liquid Chromatography (HPLC) Quantification

This section outlines a general reverse-phase HPLC (RP-HPLC) method suitable for the quantification of Iriflophenone-3-C-beta-glucoside in plant extracts. Method optimization is crucial for achieving accurate and reproducible results.

-

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A typical mobile phase consists of a gradient of acetonitrile (Solvent B) and acidified water (e.g., 0.1% formic acid) (Solvent A).

-

A starting gradient could be 10-90% B over 30-40 minutes, followed by a wash and re-equilibration step.

-

-

Detection:

-

Monitor the elution at the maximum absorbance wavelength (λmax) of Iriflophenone-3-C-beta-glucoside, which is around 298 nm.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of Iriflophenone-3-C-beta-glucoside at various concentrations.

-

Inject the plant extract samples and quantify the compound by comparing the peak area to the calibration curve.

-

-

Sample Preparation:

-

Dissolve the dried plant extract in the initial mobile phase composition or a suitable solvent like methanol.

-

Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

An indirect competitive ELISA is a sensitive method for the high-throughput quantification of Iriflophenone-3-C-beta-glucoside in a large number of plant samples.

-

Principle: This assay involves the competition between the free Iriflophenone-3-C-beta-glucoside in the sample and a fixed amount of enzyme-conjugated Iriflophenone-3-C-beta-glucoside for binding to a limited amount of specific polyclonal antibody coated on a microtiter plate. The signal is inversely proportional to the concentration of the analyte in the sample.

-

General Protocol:

-

Coating: Coat microtiter plate wells with a polyclonal antibody specific to Iriflophenone-3-C-beta-glucoside.

-

Blocking: Block the remaining unbound sites in the wells with a blocking agent (e.g., Bovine Serum Albumin).

-

Competition: Add the plant extract samples or standards along with a known amount of enzyme-labeled Iriflophenone-3-C-beta-glucoside to the wells. Incubate to allow competition for antibody binding.

-

Washing: Wash the plate to remove unbound components.

-

Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.

-

Signal Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of Iriflophenone-3-C-beta-glucoside in the sample.

-

Quantification: Determine the concentration of the analyte in the samples by comparing their absorbance values to a standard curve.

-

Signaling Pathways

Iriflophenone-3-C-beta-glucoside exerts its biological effects by modulating several key signaling pathways.

Anti-Diabetic Activity: Enhancement of Glucose Uptake

The antidiabetic properties of Iriflophenone-3-C-beta-glucoside are partly attributed to its ability to enhance glucose uptake in adipocytes. This action is believed to be mediated through the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[2]

Proposed GLUT4 translocation pathway modulated by Iriflophenone-3-C-beta-glucoside.

Anti-Inflammatory Activity

Iriflophenone-3-C-beta-glucoside has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as interleukin-1α (IL-1α), interleukin-8 (IL-8), and nitric oxide (NO).[1] This suggests a potential interaction with key inflammatory signaling pathways like the NF-κB and MAPK pathways, which are critical regulators of these inflammatory molecules. The precise molecular targets of Iriflophenone-3-C-beta-glucoside within these pathways are a subject of ongoing research.

Hypothesized inhibition of the NF-κB pathway by Iriflophenone-3-C-beta-glucoside.

Conclusion

Iriflophenone-3-C-beta-glucoside is a promising natural compound with a range of pharmacological activities. This guide provides a foundational understanding of its natural sources, analytical methodologies, and biological mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to optimize its extraction and quantification from its diverse plant sources. This information is critical for the standardization and quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries.

References

A Technical Guide to the Putative Biosynthesis of Iriflophenone-3-C-beta-glucoside in Aquilaria sinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquilaria sinensis, the primary source of the highly valued medicinal resin known as agarwood, produces a rich diversity of secondary metabolites. Among these are benzophenone glycosides, which exhibit a range of promising pharmacological activities. Iriflophenone-3-C-beta-glucoside, a C-glycosylated benzophenone, has been identified in A. sinensis and is noted for its potential antidiabetic, anti-inflammatory, and antioxidant properties.[1][2] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics.

This technical guide provides an in-depth overview of the putative biosynthetic pathway of Iriflophenone-3-C-beta-glucoside in A. sinensis. While the complete pathway has not been fully elucidated in this species, this document synthesizes current knowledge on benzophenone and C-glycoside biosynthesis from various plant species to propose a scientifically grounded pathway. It further details the experimental protocols required to identify the specific enzymes and genes involved, offering a roadmap for future research.

Proposed Biosynthesis Pathway

The biosynthesis of Iriflophenone-3-C-beta-glucoside is proposed to be a two-step process, beginning with the formation of the benzophenone aglycone scaffold, followed by a C-glucosylation event.

-

Formation of the Iriflophenone Aglycone: This step is catalyzed by a Type III Polyketide Synthase (PKS) , specifically a putative Benzophenone Synthase (BPS) .[3] The reaction involves the condensation of a starter molecule, likely a substituted benzoyl-CoA derived from the phenylpropanoid pathway, with three molecules of malonyl-CoA, which serve as extender units. The resulting linear tetraketide intermediate undergoes intramolecular C2-C7 aldol cyclization and aromatization to form the characteristic diarylketone structure of the iriflophenone aglycone (2,4,6,3',4'-pentahydroxybenzophenone).

-

C-Glucosylation of the Aglycone: The final step is the attachment of a glucose moiety to the C-3 position of the iriflophenone aglycone via a stable C-C bond. This reaction is catalyzed by a putative UDP-dependent Glycosyltransferase (UGT) , specifically a C-glucosyltransferase (CGT) . The enzyme transfers a glucose molecule from an activated sugar donor, UDP-glucose, to the benzophenone acceptor, yielding Iriflophenone-3-C-beta-glucoside.

Caption: Putative biosynthesis pathway of Iriflophenone-3-C-beta-glucoside.

Quantitative Data Summary

Direct quantitative data on the enzyme kinetics and gene expression for this specific pathway in A. sinensis is not yet available. However, related data from literature provides context for the biological activity of the final product and the general transcriptional activity of related pathways in A. sinensis.

| Data Type | Compound / Gene | Method | Finding | Reference |

| Biological Activity | Iriflophenone-3-C-beta-glucoside | α-glucosidase inhibition assay | Exhibited stronger inhibition than the positive control, acarbose. | [2] |

| Gene Expression | Sesquiterpene biosynthesis genes | qRT-PCR | Expression of genes in the DXP pathway (e.g., DXS, DXR) was significantly upregulated after wounding. | [4] |

| Metabolite Content | Ethanol Extract | Gravimetric analysis | Ethanol extract content increased from 12.9% to 19.1% between day 50 and 135 post-wounding. | [4] |

| Transcriptome Analysis | Differentially Expressed Genes (DEGs) | RNA-Seq (FPKM) | Wounding induced 1002 upregulated and 163 downregulated transcripts, many related to secondary metabolism. | [5] |

Experimental Protocols

Elucidating the specific genes and enzymes in the proposed pathway requires a combination of bioinformatics, molecular biology, and biochemistry. The workflow below outlines the key experimental stages.

Caption: Workflow for identifying and characterizing biosynthesis genes.

Protocol: In Vitro Assay for Candidate Benzophenone Synthase (Type III PKS)

This protocol is adapted from methods used for characterizing similar plant Type III PKSs.[6]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

100 µM Starter Substrate (e.g., 3,4-dihydroxybenzoyl-CoA)

-

50 µM Extender Substrate ([2-14C]malonyl-CoA, ~58 mCi/mmol)

-

1 mM Dithiothreitol (DTT)

-

20-50 µg of purified recombinant PKS enzyme

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 60 minutes.

-

Reaction Quenching: Stop the reaction by adding 10 µL of 20% HCl.

-

Product Extraction: Extract the polyketide products by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the upper ethyl acetate layer to a new tube. Repeat the extraction.

-

Analysis:

-

Thin-Layer Chromatography (TLC): Spot the concentrated ethyl acetate extract onto a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol). Visualize the radiolabeled product using a phosphorimager or autoradiography.[6]

-

HPLC-MS: For non-radioactive assays, use a higher concentration of non-labeled malonyl-CoA. Analyze the extract using reverse-phase HPLC coupled with a mass spectrometer to identify the mass of the synthesized benzophenone product.[7]

-

Protocol: In Vitro Assay for Candidate C-Glucosyltransferase (UGT)

This protocol utilizes a high-throughput, luminescence-based method to detect UGT activity by quantifying the UDP by-product.[8][9]

References

- 1. Identi�cation and expression analysis of sesquiterpenes biosynthesis-related genes during the bark regeneration process of Aquilaria sinensis | Semantic Scholar [semanticscholar.org]

- 2. ijpsr.com [ijpsr.com]

- 3. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 4. maxapress.com [maxapress.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. worldwide.promega.com [worldwide.promega.com]

- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Derivatization of Iriflophenone-3-C-beta-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone-3-C-β-glucoside is a benzophenone derivative, a class of polyphenolic compounds, that has been isolated from various plant sources, including Cyclopia genistoides, Aquilaria crassna, A. sinensis, and Dryopteris ramosa[1][2][3]. As a C-glycosylflavonoid, the sugar moiety is linked to the aglycone via a stable carbon-carbon bond, making it resistant to hydrolysis[4]. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, antidiabetic, anti-inflammatory, and antimicrobial properties[2][3]. Notably, it has demonstrated α-glucosidase inhibition activity stronger than the control drug acarbose and significant antibacterial potential against pathogens like Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli[2][5][6]. This guide provides an in-depth overview of the chemical properties, isolation, potential synthetic strategies, and derivatization of Iriflophenone-3-C-β-glucoside.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the molecule's properties is foundational for its synthesis, derivatization, and analysis.

Table 1: Physicochemical Properties of Iriflophenone-3-C-β-glucoside

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₁₀ | [1][7] |

| Molecular Weight | 408.36 g/mol | [1][7] |

| CAS Number | 104669-02-5 | [1][7] |

| Appearance | Off-white to light yellow solid | [1] |

| IUPAC Name | (4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | [7] |

| Solubility | DMSO: 100 mg/mL (244.88 mM) with ultrasonic assistance | [1] |

Table 2: Spectroscopic Data for Iriflophenone-3-C-β-glucoside

| Data Type | Chemical Shift (δ, ppm) or m/z | Source |

| ¹H NMR | δ: 3.46 (1H, m, glc-5), 3.6 (1H, m, glc-3), 3.7 (1H, dd, j = 8.81, 8.93), 3.7 (1H, m, glc-2), 3.84 (2H, d, j = 3.27), 4.92 (1H, d, j = 9.75), 5.99 (1H, s), 6.85 (2H, d, j = 8.7), 7.65 (2H, d, j = 8.7) | [8] |

| ¹³C NMR | δ: 61.66 (glc-6), 70.55 (glc-4), 74.46 (glc-2), 76.58 (glc-1), 79.25 (glc-3), 82.09 (glc-5), 96.82 (C-3), 104.6 (C-1′), 106.72 (C-5), 115.28 (C-3′,5′), 132.57 (C-2′,6′), 133.21 (C-1′), 160.57 (C-2), 161.34 (C-4′), 162.03 (C-6), 162.54 (C-4), and 197.9 (C-7) | [8] |

| Mass Spec. | ESI-MS: m/z 431.0923 [M + Na]⁺ | [8] |

| Mass Spec. | LC-ESI-QTOF: Precursor [M+H]⁺ 409.1129 | [7] |

Biological Activity Data

The diverse bioactivities of Iriflophenone-3-C-β-glucoside underscore its potential as a therapeutic agent.

Table 3: Summary of Biological Activity

| Activity | Assay/Model | Result | Source |

| Antidiabetic | Streptozotocin-induced diabetic mice | Lowered blood glucose by 46.4% | [8] |

| Antidiabetic | In vitro glucose uptake | Enhanced glucose uptake by 153% | [8] |

| Antibacterial | Agar-well diffusion (MIC) vs. K. pneumoniae | 31.1 ± 7.2 µg/mL | [5][6] |

| Antibacterial | Agar-well diffusion (MIC) vs. S. aureus | 62.5 ± 7.2 µg/mL | [5][6] |

| Antibacterial | Agar-well diffusion (MIC) vs. E. coli | 62.5 ± 7.2 µg/mL | [5][6] |

| Antibacterial | Agar-well diffusion (MIC) vs. B. subtilis | 125 ± 7.2 µg/mL | [5][6] |

| Antioxidant | Radical Scavenging | Scavenges ABTS and peroxyl radicals, but not DPPH | [2][3] |

| Anti-inflammatory | IL-1α and IL-8 Inhibition | Aqueous extract of A. crassna showed strong inhibition | [2][3] |

| α-Glucosidase Inhibition | In vitro assay | Stronger inhibition than acarbose | [2][3] |

Isolation and Purification from Natural Sources

While total chemical synthesis is challenging, Iriflophenone-3-C-β-glucoside can be efficiently isolated from plant material. The following protocol is a composite methodology based on published studies.

Experimental Protocol: Isolation from Dryopteris ramosa

-

Extraction:

-

Dried and powdered plant material (e.g., leaves of A. sinensis or the whole D. ramosa plant) is sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and methanol (MeOH)[5][8].

-

The methanolic extract (ME), which contains the polar glycosides, is collected for further processing[8].

-

-

Fractionation:

-

The crude ME is subjected to column chromatography. A typical stationary phase is silica gel[5][8].

-

A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol[8].

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulphuric acid)[8].

-

-

Purification:

-

Fractions containing the target compound are combined and further purified using advanced chromatographic techniques.

-

Methods include Sephadex LH-20 column chromatography followed by Medium Pressure Liquid Chromatography (MPLC) on silica gel[5][6].

-

Final purification is often achieved by preparative TLC to yield pure Iriflophenone-3-C-β-glucopyranoside[5][6].

-

-

Structure Elucidation:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections [mdpi.com]

- 6. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iriflophenone-3-C-beta-flucoside | C19H20O10 | CID 184358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

Iriflophenone-3-C-beta-glucoside CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Reference |

| CAS Number | 104669-02-5 | [1][2] |

| Molecular Formula | C₁₉H₂₀O₁₀ | [1][2] |

| Molecular Weight | 408.36 g/mol | [1] |

| Synonyms | Iriflophenone 3-C-β-D-glucopyranoside, (3-β-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)(4-hydroxyphenyl)methanone | [1][2] |

Abstract

Iriflophenone-3-C-beta-glucoside is a naturally occurring benzophenone C-glucoside found in various medicinal plants, including Cyclopia genistoides, Aquilaria sinensis, and Dryopteris ramosa.[3][4][5] This compound has garnered significant scientific interest due to its diverse pharmacological activities. Pre-clinical studies have demonstrated its potential as an anti-diabetic, antioxidant, anti-inflammatory, and antimicrobial agent. Its anti-diabetic effects are primarily attributed to the inhibition of α-glucosidase and the enhancement of glucose uptake into adipocytes.[4][6] As an antioxidant, it effectively scavenges ABTS and peroxyl radicals.[3] Furthermore, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[3] This guide provides a comprehensive overview of the available technical data on Iriflophenone-3-C-beta-glucoside, including its biological activities, experimental protocols, and known signaling pathways.

Quantitative Biological Activity

The biological activities of Iriflophenone-3-C-beta-glucoside have been quantified in several studies, highlighting its potential therapeutic applications.

| Biological Activity | Assay | Key Findings | Reference |

| Anti-Diabetic | α-Glucosidase Inhibition | Stronger inhibition than acarbose (positive control). | [4] |

| Glucose Uptake (in rat adipocytes) | 153.3% increase at 0.25 µM; 154.6% increase at 2.5 µM. | [6] | |

| In vivo Blood Glucose Lowering (STZ-induced diabetic mice) | 46.4% reduction in fasting blood glucose. | [6] | |

| Antioxidant | Radical Scavenging | Scavenges ABTS and peroxyl radicals; no activity against DPPH. | [3] |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Strong potential against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. | [3] |

| Anti-inflammatory | Cytokine Inhibition | Strong inhibition of IL-1α and IL-8; inhibition of nitric oxide (NO). | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols relevant to the study of Iriflophenone-3-C-beta-glucoside.

Protocol 1: α-Glucosidase Inhibition Assay

This assay is fundamental in screening for potential anti-diabetic compounds that act by delaying carbohydrate digestion.

Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Iriflophenone-3-C-beta-glucoside (test compound)

-

Acarbose (positive control)

-

0.1 M Phosphate buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na₂CO₃) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and acarbose in DMSO. Further dilute to desired concentrations using the phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution or positive control.

-

Add 50 µL of the α-glucosidase enzyme solution (0.5 U/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for another 15 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance of the p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the reaction without an inhibitor and Abssample is the absorbance with the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Glucose Uptake Assay in Adipocytes

This in vitro assay is used to assess the effect of compounds on glucose transport into fat cells, a key process in maintaining glucose homeostasis.

Principle: The uptake of radiolabeled 2-deoxy-D-glucose (a glucose analog that is transported and phosphorylated but not further metabolized) into differentiated adipocytes is measured in the presence and absence of the test compound.

Materials:

-

Differentiated rat adipocytes

-

Krebs-Ringer bicarbonate buffer (KRBB)

-

Insulin (positive control)

-

Iriflophenone-3-C-beta-glucoside (test compound)

-

¹⁴C-labeled 2-deoxy-D-glucose (¹⁴C-2-DG)

-

Cytochalasin B (inhibitor of glucose transport)

-

Scintillation cocktail and liquid scintillation analyzer

Procedure:

-

Prepare a suspension of isolated rat adipocytes.

-

In microtubes, mix 200 µL of the cell suspension with 50 µL of KRBB (without glucose) and incubate at 37°C for 15 minutes in a shaking water bath.

-

Add 50 µL of the test compound solution (to achieve final concentrations of 0.25, 2.45, 12.2, and 24.5 µM) or insulin (final concentration of 1.5 nM) to the respective tubes.

-

Initiate glucose uptake by adding 50 µL of ¹⁴C-2-DG (0.4 µCi/mL in 1.11 mM glucose in KRBB).

-

After incubating at 37°C for 15 minutes, terminate the reaction by adding 10 µL of 20 µM cytochalasin B and incubating at 4°C for 10 minutes.

-

Wash the cells three times with cold KRBB (without glucose) and filter through microfiber filters.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation analyzer.

-

Correct for non-specific uptake by subtracting the values from a control group treated with cytochalasin B.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of Iriflophenone-3-C-beta-glucoside are still under investigation, its biological activities suggest modulation of key signaling pathways.

Glucose Uptake and Insulin Signaling

The enhancement of glucose uptake in adipocytes by Iriflophenone-3-C-beta-glucoside suggests an insulin-mimetic effect, likely involving the PI3K/Akt signaling pathway , which is a central regulator of glucose transporter 4 (GLUT4) translocation to the plasma membrane. In this proposed pathway, the compound may promote the phosphorylation and activation of key proteins, leading to the mobilization of GLUT4-containing vesicles to the cell surface, thereby increasing glucose entry into the cell.

Caption: Proposed mechanism for enhanced glucose uptake via the PI3K/Akt pathway.

Anti-inflammatory Action and NF-κB Pathway

The inhibition of pro-inflammatory cytokines such as IL-1α and IL-8, along with NO, strongly suggests that Iriflophenone-3-C-beta-glucoside may exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a master regulator of the inflammatory response. It is hypothesized that the compound interferes with the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus, which would otherwise initiate the transcription of pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

Iriflophenone-3-C-beta-glucoside is a promising bioactive compound with a multifaceted pharmacological profile. Its significant anti-diabetic and anti-inflammatory activities, supported by in vitro and in vivo data, make it a compelling candidate for further research and development. The elucidation of its precise mechanisms of action within the PI3K/Akt and NF-κB signaling pathways will be critical in advancing its potential as a therapeutic agent. This guide provides a foundational resource for researchers aiming to explore the full potential of this natural product.

References

- 1. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 2. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ijpsr.com [ijpsr.com]

Navigating the Physicochemical Landscape of Iriflophenone-3-C-beta-glucoside: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Iriflophenone-3-C-beta-glucoside, a bioactive benzophenone derivative found in various plant species. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource of key physicochemical data and standardized experimental protocols.

Solubility Profile

The solubility of a compound is a critical determinant of its formulation feasibility, bioavailability, and in vitro assay design. Iriflophenone-3-C-beta-glucoside, a glycosylated flavonoid, exhibits a solubility profile largely dictated by the polarity of the solvent.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Iriflophenone-3-C-beta-glucoside in Various Solvents

| Solvent System | Concentration (mg/mL) | Concentration (mM) | Remarks |

| DMSO | 100[1][2] | 244.88[1][2] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[1] |

| DMSO | 11[3] | 26.94[3] | Sonication is recommended.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1] | ≥ 6.12[1] | Clear solution.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2[3] | 4.9[3] | Sonication is recommended.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5[1] | 6.12[1] | Suspended solution; requires sonication.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5[1] | ≥ 6.12[1] | Clear solution.[1] |

Note: The molecular weight of Iriflophenone-3-C-beta-glucoside is 408.36 g/mol .

General Solubility Considerations for Flavonoid Glycosides

In the absence of specific quantitative data for common organic solvents, general principles of flavonoid chemistry can provide guidance. As a glycoside, Iriflophenone-3-C-beta-glucoside possesses both a nonpolar aglycone core and a polar sugar moiety. This structure suggests that its solubility will be highest in polar protic and aprotic solvents. It is anticipated to be soluble in alcohols like methanol and ethanol, and polar aprotic solvents like acetone, though experimental verification is recommended to determine the precise solubility limits.

Stability Profile

The stability of Iriflophenone-3-C-beta-glucoside is crucial for its handling, storage, and the reliability of experimental results. Studies have primarily focused on its thermal and pH-dependent stability in aqueous environments.

Thermal and pH Stability

A key study investigated the thermal degradation kinetics of Iriflophenone-3-C-beta-glucoside in an aqueous extract of Aquilaria crassna, both in solution and in a dried powder form. The findings indicate that the compound is significantly more stable in its dried form. In solution, its stability is pH-dependent, with greater stability observed in neutral to acidic conditions. The degradation in solution follows first-order kinetics.

Table 2: Stability Data for Iriflophenone-3-C-beta-glucoside

| Form | Condition | Kinetic Model | Activation Energy (kJ·mol⁻¹) | Predicted Shelf-life (t₉₀%) at 25°C |

| Dried Powder | Thermal | - | 110.57 | 248 days |

| Aqueous Solution | Thermal | First-order | 51.49 | 13 days |

| Aqueous Solution | pH | - | - | More stable in neutral to acidic environments |

Storage Recommendations

For long-term storage, stock solutions of Iriflophenone-3-C-beta-glucoside should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advised to protect the compound from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Experimental Protocols

To ensure reproducibility and accuracy in research, detailed experimental protocols for determining the solubility and stability of Iriflophenone-3-C-beta-glucoside are provided below.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of solid Iriflophenone-3-C-beta-glucoside to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a set period to allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of Iriflophenone-3-C-beta-glucoside using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies should be performed on a 1 mg/mL solution of the compound.

-

Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours. At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. At specified time points, withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

-

Oxidative Degradation: Mix the compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 12 hours. Analyze samples at specified time points by HPLC.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. At specified time points, dissolve a sample in a suitable solvent and analyze by HPLC.

-

Photostability Testing: Expose the solid compound or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions. Analyze both the exposed and control samples by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of Iriflophenone-3-C-beta-glucoside in both solubility and stability studies.

-

Column: A reversed-phase C18 column (e.g., 250 x 4 mm, 5 µm particle size) is suitable.

-

Mobile Phase: An isocratic mobile phase of 15% acetonitrile in 0.01% acetic acid can be used.

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Detection: UV detection at a wavelength of 330 nm.

-

Quantification: A calibration curve should be constructed using standard solutions of Iriflophenone-3-C-beta-glucoside of known concentrations.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Testing.

References

Literature review on the biological activities of Iriflophenone-3-C-beta-glucoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone-3-C-β-glucoside (IPG) is a benzophenone C-glycoside, a class of polyphenolic compounds found in various plant species. It has been isolated from plants such as Aquilaria spp. (agarwood), Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa[1][2]. As a natural product, IPG has garnered significant scientific interest due to its diverse and potent pharmacological activities. This document provides an in-depth technical review of the existing literature on the biological activities of Iriflophenone-3-C-β-glucoside, with a focus on its antidiabetic, antimicrobial, antioxidant, and anti-inflammatory properties. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols for key studies are provided.

Antidiabetic and Hypoglycemic Activity

Iriflophenone-3-C-β-glucoside has demonstrated significant potential as an anti-hyperglycemic agent. Studies indicate that it can effectively lower fasting blood glucose levels and enhance glucose uptake in peripheral tissues, suggesting multiple mechanisms of action[3]. One key mechanism is the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion. The inhibitory activity of IPG has been reported to be stronger than that of acarbose, a commercial antidiabetic drug[1][3].

Data Presentation: Antidiabetic and Hypoglycemic Activities

| Activity | Model / System | Concentration / Dose | Result | Reference |

| Lowering Fasting Blood Glucose | Streptozotocin (STZ)-induced diabetic mice | Not specified | 46.4% reduction | [3] |

| Glucose Uptake Enhancement | Isolated rat adipocytes | 0.25 µM | 153.3% increase | [3] |

| Glucose Uptake Enhancement | Isolated rat adipocytes | 2.5 µM | 154.6% increase | [3] |

| α-Glucosidase Inhibition | In vitro enzyme assay | Not specified | Stronger than acarbose | [1][3] |

Experimental Protocols

1.1. In Vivo Fasting Blood Glucose Assay This protocol is based on the methodology used to assess the hypoglycemic effect of IPG in a diabetic animal model[3][4].

-

Animal Model: Streptozotocin (STZ)-induced diabetic mice are used. Diabetes is induced by an injection of STZ, which selectively destroys pancreatic β-cells.

-

Grouping: Mice are divided into several groups: a normal control group, a diabetic (negative) control group, a positive control group (e.g., receiving insulin), and treatment groups receiving the methanolic extract or purified IPG orally[4].

-

Administration: The test compound (IPG) is administered orally to the respective treatment group daily for a period of several weeks (e.g., 3 weeks)[4].

-

Measurement: Blood glucose levels are measured from tail vein blood at regular intervals (e.g., weekly) after a period of fasting, using a standard glucometer[4].

-

Analysis: The percentage reduction in fasting blood glucose is calculated by comparing the final measurements to the baseline and to the control groups.

1.2. In Vitro Glucose Uptake Assay This protocol describes the method for measuring the effect of IPG on glucose transport into fat cells[3].

-

Cell Model: Adipocytes are isolated from the epididymal fat pads of rats.

-

Incubation: The isolated adipocytes are incubated in a buffer solution containing various concentrations of IPG (e.g., 0.25 µM and 2.5 µM). A positive control (insulin) and a negative control are included.

-

Glucose Tracer: A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is added to the incubation medium.

-

Uptake Measurement: After the incubation period, the cells are washed to remove extracellular tracer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Analysis: The enhancement of glucose uptake is calculated as the percentage increase in radioactivity in the IPG-treated cells compared to the negative control.

Visualization: Glucose Metabolism Modulation

Caption: Mechanisms of IPG's antidiabetic action.

Antimicrobial Activity

Iriflophenone-3-C-β-glucoside isolated from Dryopteris ramosa has shown significant antibacterial properties, particularly against bacteria responsible for gastrointestinal tract infections[5]. This aligns with the traditional use of the plant in certain regions to treat such ailments[1][2].

Data Presentation: Antibacterial Activity

| Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Klebsiella pneumoniae | MIC | 31.1 ± 7.2 | [5] |

| Staphylococcus aureus | MIC | 62.5 ± 7.2 | [5] |

| Escherichia coli | MIC | 62.5 ± 7.2 | [5] |

| Bacillus subtilis | MIC | 125 ± 7.2 | [5] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

2.1. Isolation and Purification of IPG from Plant Material This workflow outlines the general steps for isolating IPG for bioactivity testing, based on the procedure described for D. ramosa[5].

-

Extraction: The dried plant material (e.g., aqueous fraction of D. ramosa) is subjected to column chromatography.

-

Fractionation: A Sephadex LH-20 column is used for initial separation of compounds based on size exclusion.

-

Further Separation: The fractions containing the target compound are further purified using Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column.

-

Final Purification: Preparative Thin-Layer Chromatography (TLC) is used to isolate the pure Iriflophenone-3-C-β-glucoside.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

2.2. Antibacterial Susceptibility Testing (Agar-Well Diffusion) This protocol is a standard method for evaluating the antibacterial potential of a compound[5][6].

-

Bacterial Culture: The test bacterial strains are grown in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Plate Preparation: The bacterial suspension is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A solution of the test compound (IPG) at a known concentration is added to the wells. A positive control (e.g., Cefixime) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compound.

Visualization: Isolation and Bioassay Workflow

Caption: Workflow for IPG isolation and antibacterial testing.

Antioxidant Activity

Iriflophenone-3-C-β-glucoside exhibits notable antioxidant properties. Interestingly, its mechanism of action appears to be selective. Studies have shown that it effectively scavenges ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and peroxyl radicals, but it does not show radical scavenging ability against DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2]. This suggests that its antioxidant activity may be mediated through specific electron transfer or hydrogen atom transfer mechanisms that are assay-dependent.

Experimental Protocols

3.1. ABTS Radical Scavenging Assay This is a common method for measuring the antioxidant capacity of natural compounds.

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is pre-generated by reacting an aqueous ABTS solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark.

-

Reaction Mixture: The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer) to a specific absorbance. The test compound (IPG) at various concentrations is added to the diluted ABTS•+ solution.

-

Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 734 nm) after a set incubation time.

-

Analysis: The percentage of inhibition of the ABTS radical is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the radicals) can be determined from a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of Iriflophenone-3-C-β-glucoside has been indicated through studies on plant extracts where it is a known constituent. Extracts from Aquilaria crassna have demonstrated strong inhibitory effects on the production of pro-inflammatory cytokines and mediators, including Interleukin-1α (IL-1α), Interleukin-8 (IL-8), and nitric oxide (NO)[1][2]. While direct quantitative data for the pure compound is limited in the reviewed literature, these findings point towards a significant anti-inflammatory role.

Experimental Protocols

4.1. Nitric Oxide (NO) Inhibition Assay This assay is commonly used to screen for anti-inflammatory activity in vitro.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of nitric oxide.

-

Treatment: The cells are co-incubated with LPS and various concentrations of the test compound (IPG).

-

NO Measurement: The amount of nitric oxide produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group. Cell viability assays (e.g., MTT) are run in parallel to rule out cytotoxicity as the cause of reduced NO production.

Other Reported Activities

Beyond the major activities detailed above, Iriflophenone-3-C-β-glucoside has been associated with other therapeutic potentials, although these areas are less explored. Preliminary reports suggest the compound may possess selective anticancer and neuroprotective activities[6]. Further research, including in-depth mechanistic studies and cytotoxicity profiling, is required to validate these effects and determine their potential for therapeutic application.

Conclusion

Iriflophenone-3-C-β-glucoside is a multifaceted natural compound with a compelling profile of biological activities. The evidence strongly supports its potential in the management of diabetes through hypoglycemic and α-glucosidase inhibitory effects. Furthermore, its specific antibacterial activity against gastrointestinal pathogens and its selective antioxidant properties make it a promising candidate for further investigation in drug development. The reported anti-inflammatory activity warrants more detailed studies to elucidate the underlying molecular mechanisms. Future research should focus on isolating the compound in larger quantities for comprehensive preclinical and clinical evaluation, exploring its other potential activities, and understanding its structure-activity relationships to optimize its therapeutic efficacy.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Iriflophenone-3-C-β-glucoside from Dryopteris ramosa

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Iriflophenone-3-C-β-glucoside, a bioactive benzophenone derivative, from the plant Dryopteris ramosa. This compound has demonstrated significant antibacterial potential, making it a person of interest for further research and drug development.[1][2][3][4][5]

Introduction

Iriflophenone-3-C-β-glucoside is a naturally occurring compound found in various plants, including Dryopteris ramosa.[5] Research has highlighted its potential as a natural antibiotic, particularly against gastrointestinal tract infections.[1][2][3][4] The following protocols are designed to provide a comprehensive guide for the extraction, isolation, and purification of this valuable compound. The methodologies are based on established phytochemical techniques and may be adapted for optimization in different laboratory settings.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction and bioactivity of Iriflophenone-3-C-β-glucoside. Note that the yield data is adapted from studies on Aquilaria crassna and serves as a reference point for optimizing the extraction from Dryopteris ramosa.

| Parameter | Optimal Condition / Value | Source Plant | Reference |

| Extraction Parameters | |||

| Ethanol Concentration | 40% (v/v) | Aquilaria crassna | [6][7] |

| Solid-to-Solvent Ratio | 1:60 (w/v) | Aquilaria crassna | [6][7] |

| Extraction Time | 30 min | Aquilaria crassna | [6][7] |

| Yield of Iriflophenone-3-C-β-glucoside | 39.9 mg/g Dry Weight | Aquilaria crassna | [6][7] |

| Bioactivity Data | |||

| MIC against Klebsiella pneumoniae | 31.1 ± 7.2 µg/mL | Dryopteris ramosa | [1][2][3][4] |

| MIC against Staphylococcus aureus | 62.5 ± 7.2 µg/mL | Dryopteris ramosa | [1][2][3][4] |

| MIC against Escherichia coli | 62.5 ± 7.2 µg/mL | Dryopteris ramosa | [1][2][3][4] |

Experimental Protocols

Protocol 1: Plant Material Preparation and Extraction

This protocol details the initial steps of preparing the plant material and performing the extraction.

1. Sample Preparation:

-

Collect fresh fronds of Dryopteris ramosa.

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Air-dry the fronds in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at 40-50°C until a constant weight is achieved.

-

Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

2. Ultrasound-Assisted Extraction (UAE):

-

Weigh 10 g of the powdered Dryopteris ramosa and place it in a 1000 mL flask.

-

Add 600 mL of 40% aqueous ethanol to achieve a 1:60 solid-to-solvent ratio.[6][7]

-

Place the flask in an ultrasonic water bath.

-

Set the ultrasonic frequency to 40 kHz and the power to 200 W.

-

Maintain the extraction temperature at 50°C for 30 minutes.[6]

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and store it for further processing. For exhaustive extraction, the residue can be re-extracted under the same conditions.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Fractionation and Purification

This protocol describes the multi-step chromatographic process for isolating Iriflophenone-3-C-β-glucoside from the crude extract.

1. Solvent-Solvent Partitioning (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Suspend the dissolved extract in distilled water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The aqueous fraction, which is expected to contain the polar glycosides, should be collected.[1][2][3][4]

2. Sephadex LH-20 Column Chromatography:

-

Concentrate the aqueous fraction and apply it to a Sephadex LH-20 column.

-

Elute the column with an appropriate solvent system (e.g., methanol-water gradients) to separate the compounds based on their molecular size.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

3. Medium Pressure Liquid Chromatography (MPLC):

-

Pool the fractions containing Iriflophenone-3-C-β-glucoside from the Sephadex column.

-

Subject the pooled fractions to MPLC on a silica gel column.[1][2][3][4]

-

Use a suitable mobile phase, such as a gradient of chloroform and methanol, to achieve finer separation.

-

Again, collect fractions and monitor by TLC.

4. Preparative Thin Layer Chromatography (Prep-TLC):

-

For the final purification step, apply the enriched fractions from MPLC to preparative TLC plates.[1][2][3][4]

-

Develop the plates in a suitable solvent system (e.g., chloroform:methanol:water in appropriate ratios).

-

Visualize the bands under UV light.

-

Scrape the band corresponding to Iriflophenone-3-C-β-glucoside and elute the compound from the silica with a polar solvent like methanol.

-

Filter and evaporate the solvent to obtain the pure compound.

5. Purity Assessment:

-

The purity of the isolated Iriflophenone-3-C-β-glucoside can be confirmed using High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of Iriflophenone-3-C-β-glucoside from Dryopteris ramosa.

Caption: Workflow for the isolation of Iriflophenone-3-C-β-glucoside.

Logical Relationship of Purification Steps

The following diagram illustrates the logical progression of the purification process, from a complex mixture to a pure compound.

Caption: Logical flow of the purification process.

References

- 1. mdpi.com [mdpi.com]

- 2. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of extraction parameters on antioxidant capacity, polyphenol content, epigallocatechin gallate (EGCG), epicatechin gallate (ECG) and iriflophenone 3-C-β-glucoside of agarwood (Aquilaria crassna) young leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Iriflophenone-3-C-β-glucoside: HPLC and UPLC Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Iriflophenone-3-C-β-glucoside using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are essential for the quality control, pharmacokinetic studies, and standardization of herbal extracts and pharmaceutical preparations containing this bioactive compound.

Introduction

Iriflophenone-3-C-β-glucoside is a benzophenone C-glycoside found in various plant species, including Aquilaria spp., Iris spp., and Cyclopia genistoides. It has garnered significant interest due to its potential therapeutic properties, notably its anti-diabetic, antioxidant, and antimicrobial activities.[1][2][3][4] Accurate and reliable quantification of this compound is crucial for research and development. This note details established HPLC and emerging UPLC methods for its determination.

Analytical Methods

While a complete, formally validated UPLC method for Iriflophenone-3-C-β-glucoside is not extensively documented in the public domain, this section provides a robust HPLC method compiled from existing literature and a proposed UPLC method developed based on established principles of method transfer from HPLC to UPLC for similar flavonoid glycosides.

High-Performance Liquid Chromatography (HPLC) Method

An established HPLC method has been utilized for the quantification of Iriflophenone-3-C-β-glucoside, particularly in plant extracts.

2.1.1. Experimental Protocol

-

Instrumentation: Agilent 1200 series HPLC or equivalent, equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: Merck LiChrospher 100 C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.

-

Mobile Phase: Isocratic elution with 15% acetonitrile in 0.01% aqueous acetic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV detection at 330 nm. A secondary wavelength of 298 nm can also be used based on the compound's UV absorption maxima.[3]

2.1.2. Sample Preparation

-